molecular formula C21H23N3O2 B6039645 [4-(3-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-2-yl)methanone

[4-(3-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-2-yl)methanone

Cat. No.: B6039645
M. Wt: 349.4 g/mol
InChI Key: GYJGPUCZQKHHJY-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and an indole moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine and indole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the piperazine ring can be synthesized through a cyclization reaction involving appropriate amine precursors, while the indole moiety can be prepared via Fischer indole synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or indole rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methoxyphenyl group can yield methoxybenzoic acid, while reduction of the indole moiety can produce indoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-methoxyphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicine, 4-(3-methoxyphenyl)piperazin-1-ylmethanone is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenyl)piperazin-1-ylmethanone: This compound is structurally similar but lacks the methyl group on the indole ring.

    4-(3-methoxyphenyl)piperazin-1-ylmethanone: This compound has a different substitution pattern on the indole ring.

Uniqueness

The uniqueness of 4-(3-methoxyphenyl)piperazin-1-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(1-methylindol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-22-19-9-4-3-6-16(19)14-20(22)21(25)24-12-10-23(11-13-24)17-7-5-8-18(15-17)26-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJGPUCZQKHHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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